molecular formula C14H15NO4S2 B2359515 N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide CAS No. 1020970-08-4

N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide

Cat. No.: B2359515
CAS No.: 1020970-08-4
M. Wt: 325.4
InChI Key: LFWORGYGYYYICR-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a methoxybenzyl group, a thiophen-2-ylsulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:

    Formation of the Methoxybenzyl Intermediate: The starting material, 3-methoxybenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the methoxybenzyl intermediate.

    Introduction of the Thiophen-2-ylsulfonyl Group: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine, to introduce the thiophen-2-ylsulfonyl group.

    Acetamide Formation: Finally, the compound is treated with acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)ethanamide: Similar structure but with an ethanamide moiety.

    N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-(3-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-thiophen-2-ylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-19-12-5-2-4-11(8-12)9-15-13(16)10-21(17,18)14-6-3-7-20-14/h2-8H,9-10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWORGYGYYYICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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